molecular formula C9H14O2 B1330208 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 32508-22-8

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1330208
CAS RN: 32508-22-8
M. Wt: 154.21 g/mol
InChI Key: JZKREHRYLBOJRP-UHFFFAOYSA-N
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Description

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid is a compound that belongs to the family of bicyclic compounds with a carboxylic acid functional group. This structure is characterized by a seven-membered ring fused to a second ring, creating a rigid bicyclic framework that can influence the compound's reactivity and physical properties. The methyl group and carboxylic acid moiety add further complexity to the molecule, potentially affecting its stereochemistry and chemical behavior.

Synthesis Analysis

The synthesis of bicyclic compounds related to 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid often involves multi-step synthetic routes. For instance, the synthesis of tetrahydrofuran derivatives from 5-norborne-2-ol involves a six-step sequence, including key transformations like base-catalyzed methanolysis-rearrangement and ring opening catalyzed by RuCl(3)/NaIO(4) . Similarly, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue, is achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate . These methods highlight the complexity and ingenuity required in synthesizing such constrained bicyclic structures.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often determined using techniques such as NMR and X-ray crystallography. For example, the stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes was elucidated using NMR, and the stability of these compounds was predicted using MM2 model calculations . The crystal and molecular structure of a methionine analogue was determined by single-crystal X-ray analysis, providing insights into the conformational aspects of these molecules .

Chemical Reactions Analysis

Bicyclic compounds like 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions. The synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids involves substrate-controlled α-carboxylation, chemoselective ester cleavage, Curtius rearrangement, and hydrolysis . Additionally, the electrochemical oxidation of a methionine analogue revealed neighboring group participation, which is a significant factor in the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their rigid structures. The synthesis of diastereomerically pure hydroxybicyclo[2.2.1]heptane-1-carboxylic acids demonstrates the potential use of these compounds as chiral auxiliaries, which is indicative of their stereochemical purity and physical stability . The preparation of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers and their structural characterization using advanced NMR techniques further emphasize the importance of stereochemistry in determining the physical properties of these molecules .

Scientific Research Applications

Stereochemistry and Structural Analysis

The compound 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives have been a subject of study in stereochemistry and structural analysis. Researchers have synthesized and analyzed the stereostructure of various derivatives such as 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid diastereomers. These studies provide insights into the structural properties of these compounds, utilizing techniques like IR and NMR spectroscopy (Palkó et al., 2005). Similar studies involved the synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a conformationally constrained gamma-turn mimic, highlighting the compound's potential in modeling and understanding peptide structures (Park et al., 2008).

Synthesis and Transformation

The synthesis and transformation of derivatives of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid have been explored for various applications. Notably, the synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives from 5-norborne-2-ol was achieved, outlining a process involving base-catalyzed methanolysis-rearrangement. This process yields compounds with potential applications in various fields, including pharmaceuticals and material science (Wang et al., 2001).

Heterocyclic Chemistry

Research has also delved into the realm of heterocyclic chemistry with 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid derivatives. The stereoselective preparation of heterocycles using aroylnorbornenecarboxylic acids was explored, demonstrating the compound's versatility and potential in synthesizing complex molecular structures (Miklós et al., 2002).

Organic Synthesis and Materials

The compound and its derivatives find applications in organic synthesis and material science. For instance, carboxyl bicyclic methacrylates synthesized from cyclopentadiene and methacrylic acid show potential for use in optical lenses and polymeric materials, indicating the compound's significance in developing advanced materials (Mamedov & Qedirli, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKREHRYLBOJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954240
Record name 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

32508-22-8
Record name 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
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Record name 2-Methylbicyclo(2.2.1)heptane-2-carboxylic acid
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Record name 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
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Record name 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
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